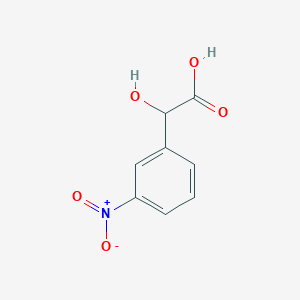

2-Hydroxy-2-(3-nitrophenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-2-1-3-6(4-5)9(13)14/h1-4,7,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSULVUQBMUBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278995, DTXSID90901370 | |

| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42164-79-4 | |

| Record name | 42164-79-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-(3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a series of steps, but a deeper understanding of the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.

Introduction and Significance

2-Hydroxy-2-(3-nitrophenyl)acetic acid, also known as 3-nitromandelic acid, belongs to the class of alpha-hydroxy acids. The presence of both a hydroxyl and a carboxylic acid group on the same carbon atom, attached to a nitrophenyl ring, makes it a versatile intermediate. The nitro group can be readily reduced to an amine, opening pathways to a wide array of heterocyclic compounds and other functionalized molecules of pharmaceutical interest. Its structural features are found in various biologically active compounds, making its efficient synthesis a key step in the exploration of new therapeutic agents.

Synthetic Strategy: A Two-Step Approach from 3-Nitrobenzaldehyde

The most logical and well-established route to 2-Hydroxy-2-(3-nitrophenyl)acetic acid begins with the commercially available precursor, 3-nitrobenzaldehyde. The synthesis proceeds in two primary stages:

-

Nucleophilic Addition of Cyanide: Formation of the corresponding cyanohydrin, 2-hydroxy-2-(3-nitrophenyl)acetonitrile (also known as 3-nitromandelonitrile).

-

Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid.

This approach is favored due to the high reactivity of the aldehyde carbonyl group towards nucleophilic attack by the cyanide ion and the subsequent robust methods available for nitrile hydrolysis.

Mechanistic Insights and Rationale

The overall synthetic pathway is depicted below. The initial step involves the nucleophilic attack of a cyanide anion on the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. This reaction is typically performed using a source of cyanide such as sodium or potassium cyanide. The subsequent hydrolysis of the nitrile can be achieved under either acidic or basic conditions, which proceeds via an amide intermediate.[1][2]

Caption: Overall synthetic scheme for 2-Hydroxy-2-(3-nitrophenyl)acetic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of mandelic acid and its derivatives.[3] Extreme caution must be exercised when handling cyanide salts, as they are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. An emergency cyanide poisoning treatment kit should be readily available.

Part 1: Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile

Materials and Reagents:

-

3-Nitrobenzaldehyde

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Sodium Bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of sodium bisulfite in deionized water.

-

Add 3-nitrobenzaldehyde to the flask and stir vigorously to form the bisulfite addition product. This step helps to control the reaction rate and minimize side reactions.

-

In a separate beaker, dissolve sodium cyanide in deionized water.

-

Cool the reaction flask containing the bisulfite adduct in an ice bath.

-

Slowly add the sodium cyanide solution to the stirred mixture via the dropping funnel. The temperature should be maintained below 10 °C throughout the addition.

-

After the addition is complete, continue stirring in the ice bath for an additional 1-2 hours, and then allow the mixture to warm to room temperature and stir for another 2-3 hours.

-

The reaction mixture will likely form two layers. Separate the organic layer containing the cyanohydrin.

-

Extract the aqueous layer with dichloromethane or diethyl ether to recover any dissolved product.

-

Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy-2-(3-nitrophenyl)acetonitrile. This intermediate is often used in the next step without further purification.

Part 2: Hydrolysis of 2-Hydroxy-2-(3-nitrophenyl)acetonitrile to 2-Hydroxy-2-(3-nitrophenyl)acetic Acid

Materials and Reagents:

-

Crude 2-Hydroxy-2-(3-nitrophenyl)acetonitrile

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ethyl Acetate or Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

Procedure:

-

Transfer the crude 2-hydroxy-2-(3-nitrophenyl)acetonitrile to a round-bottom flask.

-

Add an excess of concentrated hydrochloric acid or a mixture of sulfuric acid and water.[4]

-

Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. Otherwise, extract the aqueous solution multiple times with ethyl acetate or diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-Hydroxy-2-(3-nitrophenyl)acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) to obtain the purified product.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

The final product, 2-Hydroxy-2-(3-nitrophenyl)acetic acid, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| IUPAC Name | 2-hydroxy-2-(3-nitrophenyl)acetic acid[5] |

| Molecular Formula | C₈H₇NO₅[6] |

| Molecular Weight | 197.14 g/mol [6] |

| Appearance | Off-white to light yellow powder |

| Purity | >95% (after recrystallization)[5] |

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR spectroscopy, should be obtained and compared with literature values or reference spectra to confirm the structure.

Safety and Handling

-

3-Nitrobenzaldehyde: Irritant. Avoid contact with skin and eyes.

-

Sodium/Potassium Cyanide: Highly toxic. May be fatal if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution in a fume hood.

-

Concentrated Acids (HCl, H₂SO₄): Corrosive. Cause severe skin burns and eye damage. Handle with appropriate personal protective equipment.

All waste materials should be disposed of in accordance with institutional and local regulations. Cyanide-containing waste requires special handling and should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

References

-

Chemistry Stack Exchange. (2014). Hydrolysis of cyanohydrin in the presence of sulfuric acid. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Hydroxy-2-(3-nitrophenyl)acetic Acid. Retrieved from [Link]

- Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 233-235.

-

Chemistry University. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]

-

Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant. (n.d.). ResearchGate. Retrieved from [Link]

-

Time course and stoichiometric analysis of mandelonitrile hydrolysis by nitrilase. (n.d.). ResearchGate. Retrieved from [Link]

-

Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. [Link]

-

NOP. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

-

Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]

-

jOeCHEM. (2020, March 23). Synthesis Involving Nitriles [Video]. YouTube. [Link]

- Organic Syntheses. (1935). Acetone cyanohydrin. 15, 1. doi: 10.15227/orgsyn.015.0001

-

Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

-

Wikipedia. (n.d.). Mandelic acid. Retrieved from [Link]

-

Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. (2020). ACS Omega, 5(42), 27365–27374. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. (n.d.). ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). mandelic acid. Retrieved from [Link]

-

Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (2024). Molecules, 29(1), 233. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxymandelic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrophenylacetic acid. Retrieved from [Link]

-

ResearchGate. (2018). 3-Nitrobenzaldehyde. Retrieved from [Link]

-

NileRed. (2016, January 21). Making 3-nitrophthalic Acid (Luminol Precursor) [Video]. YouTube. [Link]

-

Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry, 14(26), 6069–6087. [Link]

-

ChemSynthesis. (n.d.). 3-nitrophthalic acid. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 3-Nitromandelic acid 95.00% | CAS: 42164-79-4 | AChemBlock [achemblock.com]

- 6. (S)-2-Hydroxy-2-(3-nitrophenyl)acetic Acid | C8H7NO5 | CID 25273133 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Nitromandelic Acid: Technical Guide to a Pivotal Chiral Scaffold

Topic: CAS 42164-79-4 (3-Nitromandelic Acid) Chemical Data Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Nitromandelic acid (CAS 42164-79-4), formally 2-hydroxy-2-(3-nitrophenyl)acetic acid , is a critical aromatic

Chemical & Physical Characterization[2][3][4][5]

Identity & Properties

| Parameter | Technical Specification |

| CAS Number | 42164-79-4 |

| IUPAC Name | 2-Hydroxy-2-(3-nitrophenyl)acetic acid |

| Synonyms | 3-Nitromandelic acid; |

| Molecular Formula | C |

| Molecular Weight | 197.14 g/mol |

| SMILES | OC(C(=O)O)c1cccc([O-])c1 |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 138–142 °C (decomposition often observed above 150 °C) |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |

| pKa | ~3.4 (Carboxylic acid), ~13 (Alcoholic -OH) |

Synthesis & Manufacturing Protocols

The industrial preparation of 3-nitromandelic acid predominantly avoids direct nitration of mandelic acid due to the sensitivity of the benzylic alcohol to oxidation. The preferred route is the cyanohydrin synthesis starting from 3-nitrobenzaldehyde.

Protocol A: Cyanohydrin Synthesis (Chemical Route)

Objective: Preparation of racemic 3-nitromandelic acid from 3-nitrobenzaldehyde.

Reagents:

-

3-Nitrobenzaldehyde (1.0 eq)

-

Sodium Cyanide (NaCN) or Trimethylsilyl cyanide (TMSCN) (1.1 eq)

-

Sodium Bisulfite (NaHSO

) (saturated aq. solution) -

Hydrochloric Acid (HCl) (conc. and 6M)

Step-by-Step Methodology:

-

Bisulfite Adduct Formation: Dissolve 3-nitrobenzaldehyde in water/methanol (1:1). Add saturated NaHSO

solution slowly at 0°C with vigorous stirring. A white precipitate (bisulfite adduct) forms. Stir for 1 hour. -

Cyanation: Treat the adduct with aqueous NaCN (Caution: HCN evolution risk; use a scrubber). Stir at room temperature for 2–4 hours. The solid dissolves, and an oil (3-nitromandelonitrile) separates.

-

Hydrolysis: Extract the nitrile with ethyl acetate, dry, and concentrate. Reflux the crude nitrile in 6M HCl for 4–6 hours. The nitrile hydrolyzes first to the amide, then to the carboxylic acid.

-

Isolation: Cool the reaction mixture. 3-Nitromandelic acid precipitates upon cooling. Recrystallize from toluene or dilute ethanol to yield the pure acid.

Protocol B: Enantioselective Biocatalysis (Green Route)

Objective: Synthesis of (R)- or (S)-3-nitromandelic acid using Hydroxynitrile Lyases (HNLs).

Methodology:

-

Enzyme: (R)-HNL (from Prunus amygdalus) or (S)-HNL (from Hevea brasiliensis).

-

Reaction: In a biphasic system (e.g., buffer/MTBE), incubate 3-nitrobenzaldehyde with HCN (generated in situ) and the enzyme.

-

Outcome: High enantiomeric excess (>95% ee) is achievable. The resulting chiral cyanohydrin is hydrolyzed under mild acidic conditions to preserve stereochemistry.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of 3-nitrobenzaldehyde to 3-nitromandelic acid and its subsequent resolution.

Caption: Figure 1. Chemical and biocatalytic synthetic routes for 3-nitromandelic acid.

Pharmacological & Research Applications[4][5]

3-Nitromandelic acid is not a drug itself but a privileged scaffold . Its value lies in its ability to be transformed into phenylethanolamines , a class of molecules that includes potent

Precursor to Phenylethanolamines

The "mandelic" core allows for the construction of the ethanolamine backbone found in drugs like Phenylephrine (though phenylephrine is 3-hydroxy, the 3-nitro is a precursor to 3-amino analogs).

-

Transformation:

-

Amidation: The carboxylic acid is converted to an amide.

-

Reduction: The nitro group is reduced to an amine (using H

/Pd-C or Fe/HCl), and the amide/acid is reduced to an alcohol. -

Result: A 1-(3-aminophenyl)-2-aminoethanol core, essential for adrenergic binding.

-

Chiral Resolution Agent

Due to its acidity and chirality, 3-nitromandelic acid is used to resolve racemic amines. Conversely, racemic 3-nitromandelic acid is resolved using chiral bases like methylbenzylamine.

Thrombin Inhibitors

Research indicates that mandelic acid derivatives, including nitro-substituted variants, serve as P1-P3 pharmacophores in the design of thrombin inhibitors, fitting into the active site of serine proteases.

Visualization: Mechanism of Synthetic Utility

This diagram maps the transformation of the scaffold into bioactive drug classes.

Caption: Figure 2. Synthetic divergence of 3-nitromandelic acid into major pharmaceutical classes.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

Storage: Store in a tightly sealed container at room temperature, away from strong oxidizing agents and bases.

References

-

Preparation of Mandelic Acid Derivatives. National Institutes of Health (NIH) / PubChem. Retrieved from .

-

Enantioselective Synthesis of (R)-Mandelic Acid and Derivatives. ResearchGate. Retrieved from .

-

Synthesis of 3-Nitrobenzaldehyde (Precursor Data). Indian Journal of Pharmaceutical Sciences. Retrieved from .

-

Mandelic Acid Derivatives as Thrombin Inhibitors. Google Patents. Retrieved from .

-

Phenylethanolamine Biosynthesis and Inhibition. PubMed Central. Retrieved from .

Sources

theoretical mechanism of action for 2-Hydroxy-2-(3-nitrophenyl)acetic acid

An In-depth Technical Guide to the Theoretical Mechanism of Action for 2-Hydroxy-2-(3-nitrophenyl)acetic acid

Abstract

2-Hydroxy-2-(3-nitrophenyl)acetic acid is a small molecule featuring three key functional moieties: an alpha-hydroxy-carboxylic acid group, a phenyl ring, and a meta-positioned nitro group. While direct experimental evidence elucidating its mechanism of action is not extensively documented in publicly available literature, its structural components are characteristic of well-defined pharmacophores. This guide synthesizes information from related chemical classes to propose a multi-faceted theoretical mechanism of action. We postulate three primary, potentially overlapping, hypotheses: (1) bioactivation via nitro-reduction to form reactive intermediates, a pathway common for nitroaromatic anticancer and antimicrobial agents; (2) modulation of G-protein coupled Hydroxy-Carboxylic Acid (HCA) receptors, leveraging its alpha-hydroxy acid structure to influence metabolic signaling; and (3) induction of cellular stress through redox cycling and the generation of reactive oxygen species (ROS). This document provides a robust theoretical framework and outlines detailed experimental protocols to rigorously test these hypotheses, serving as a foundational guide for researchers and drug development professionals investigating this and structurally related compounds.

Introduction and Molecular Profile

2-Hydroxy-2-(3-nitrophenyl)acetic acid belongs to the family of substituted mandelic acid derivatives. Its structure is a composite of functional groups that have been independently studied for their biological activities.

-

Alpha-Hydroxy-Carboxylic Acid Core: This motif is found in metabolic intermediates and is known to interact with specific cell surface receptors that regulate energy homeostasis.[1]

-

Nitrophenyl Group: The nitroaromatic moiety is a critical component in numerous pharmaceuticals.[2][3] Its biological activity is often dependent on its reductive metabolism, which can lead to the formation of highly reactive species capable of interacting with cellular macromolecules.[2][3] This property is exploited in hypoxia-activated prodrugs for cancer therapy.

-

Phenylacetic Acid Scaffold: Phenylacetic acid derivatives are precursors for a variety of biologically active molecules, including enzyme inhibitors and anticancer agents.[4][5]

Given this structural mosaic, it is plausible that the overall mechanism of action of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is not monolithic but rather a composite of several distinct biological interactions. This guide will deconstruct these possibilities into testable hypotheses.

Postulated Mechanisms of Action

We propose three primary theoretical mechanisms. These are not mutually exclusive and may be context-dependent (e.g., cell type, oxygen tension).

Hypothesis 1: Pro-drug Bioactivation via Reductive Metabolism

The most established mechanism for nitroaromatic compounds involves their function as pro-drugs that are activated by cellular nitroreductases.[2][3] This process is particularly efficient in hypoxic environments, such as those found in solid tumors, making it a cornerstone of targeted cancer therapy.

The proposed reductive cascade proceeds as follows:

-

Nitro to Nitroso: The nitro group undergoes a two-electron reduction, catalyzed by one- and two-electron nitroreductases (e.g., NADPH:cytochrome P450 reductases), to form a nitroso intermediate.

-

Nitroso to Hydroxylamino: A further two-electron reduction converts the nitroso group to a hydroxylamino intermediate. This species is highly reactive.

-

Hydroxylamino to Amino: The final reduction yields the stable amino group.

The electrophilic hydroxylamino intermediate is considered the key cytotoxic species. It can directly form covalent adducts with nucleophilic sites on cellular macromolecules like DNA and proteins, leading to DNA damage, protein dysfunction, and ultimately, cell death.

Caption: Proposed bioactivation pathway via nitro-reduction.

Hypothesis 2: Modulation of Hydroxy-Carboxylic Acid (HCA) Receptors

The presence of the alpha-hydroxy-carboxylic acid moiety suggests a potential interaction with the HCA receptor family, which are Gi-protein coupled receptors.[1] These receptors are key regulators of metabolic processes, particularly the inhibition of lipolysis in adipocytes.

-

HCA1 (GPR81): Activated by lactate.

-

HCA2 (GPR109A): Activated by the ketone body 3-hydroxybutyrate.

-

HCA3 (GPR109B): Activated by the β-oxidation intermediate 3-hydroxy-octanoic acid.

If 2-Hydroxy-2-(3-nitrophenyl)acetic acid acts as an agonist at one of these receptors, it would trigger the following canonical Gi signaling cascade:

-

Receptor Activation: Ligand binding induces a conformational change in the HCA receptor.

-

Gi Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.

-

Inhibition of Adenylyl Cyclase: The dissociated Gαi-GTP subunit inhibits adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP).

-

Reduction in cAMP: The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA).

-

Downstream Effects: In adipocytes, reduced PKA activity leads to decreased phosphorylation and activation of hormone-sensitive lipase (HSL), thereby inhibiting the breakdown of triglycerides into free fatty acids and glycerol (anti-lipolytic effect).[1]

Caption: Proposed HCA receptor agonism signaling pathway.

Hypothesis 3: Induction of Oxidative Stress via Redox Cycling

Nitroaromatic compounds can participate in futile redox cycles, particularly under aerobic conditions. A one-electron reduction of the nitro group can form a nitro anion radical. In the presence of molecular oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion radical (O₂⁻). This cycle can repeat, leading to a significant accumulation of reactive oxygen species (ROS), which overwhelms cellular antioxidant defenses and causes oxidative damage to lipids, proteins, and DNA, potentially triggering apoptosis.

Experimental Validation Protocols

To investigate the proposed mechanisms, a series of targeted in vitro experiments are required. The following protocols provide a self-validating system to test each hypothesis.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay

-

Objective: To determine if the compound's cytotoxicity is enhanced under hypoxic conditions, supporting the nitro-reductive activation hypothesis.

-

Methodology:

-

Cell Culture: Plate a cancer cell line known to express nitroreductases (e.g., HT-29 colon cancer cells) in 96-well plates.

-

Incubation Conditions: Place one set of plates in a standard normoxic incubator (21% O₂) and a parallel set in a hypoxic chamber (1% O₂). Allow cells to acclimate for 12-24 hours.

-

Compound Treatment: Add a serial dilution of 2-Hydroxy-2-(3-nitrophenyl)acetic acid to both sets of plates. Include a vehicle control and a positive control (e.g., tirapazamine).

-

Incubation: Incubate for 48-72 hours under respective oxygen conditions.

-

Viability Assessment: Measure cell viability using a standard assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ in hypoxia (a high hypoxia cytotoxicity ratio) supports the hypothesis.

-

Protocol 2: In Vitro Nitroreductase Metabolism Assay

-

Objective: To directly identify the reduced metabolites of the parent compound.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human nitroreductase (e.g., NQO1), an NADPH regenerating system, and 2-Hydroxy-2-(3-nitrophenyl)acetic acid in a suitable buffer.

-

Control Reactions: Prepare parallel reactions lacking the enzyme or NADPH to serve as negative controls.

-

Incubation: Incubate the reactions at 37°C for a time course (e.g., 0, 30, 60, 120 minutes).

-

Sample Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the protein.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). Search for the expected masses of the nitroso, hydroxylamino, and amino metabolites.

-

Caption: High-level experimental workflow for mechanism validation.

Protocol 3: cAMP Accumulation Assay

-

Objective: To determine if the compound can modulate HCA receptor activity by measuring its effect on intracellular cAMP levels.

-

Methodology:

-

Cell Culture: Use a cell line engineered to overexpress a human HCA receptor (e.g., HEK293-HCA2).

-

Cell Plating: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate cells with serial dilutions of 2-Hydroxy-2-(3-nitrophenyl)acetic acid or a known HCA2 agonist (positive control) for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

-

Lysis and Detection: After a short incubation (15-30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., a LANCE® Ultra cAMP kit).

-

Data Analysis: Plot the cAMP signal against the compound concentration. A dose-dependent inhibition of the forskolin-induced cAMP signal indicates Gi-coupled receptor agonism.

-

Quantitative Data Summary (Hypothetical)

The following table summarizes expected outcomes from the proposed experiments that would support the respective hypotheses.

| Experiment | Metric Measured | Expected Outcome for Hypothesis 1 | Expected Outcome for Hypothesis 2 |

| Hypoxia Cytotoxicity | IC₅₀ Ratio (Normoxic / Hypoxic) | > 10 | ~ 1 |

| Nitroreductase Metabolism | Metabolite Identification (LC-MS) | Amino-metabolite detected | Parent compound only |

| cAMP Accumulation | EC₅₀ for cAMP Inhibition (nM) | No activity | < 1000 nM |

| ROS Detection | Fold-increase in DCF fluorescence vs. control | > 2 | ~ 1 |

Conclusion

The chemical architecture of 2-Hydroxy-2-(3-nitrophenyl)acetic acid provides a compelling basis for at least three distinct, testable biological mechanisms of action. The dominant mechanism is likely to be highly dependent on the biological context, with nitro-reduction being favored in hypoxic environments and HCA receptor modulation being more relevant in tissues expressing these receptors. The provided experimental framework offers a clear and logical path to dissecting these potential activities, providing crucial insights for any future drug development program centered on this molecule. The validation of any of these hypotheses would position this compound within established classes of pharmacologically active agents and guide its further optimization and therapeutic application.

References

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved January 28, 2026, from [Link][4]

-

National Center for Biotechnology Information. (n.d.). 3-Nitrophenylacetic acid. PubChem Compound Database. Retrieved January 28, 2026, from [Link][6]

-

National Center for Biotechnology Information. (n.d.). (2-hydroxyphenyl)acetic acid. PubChem Compound Database. Retrieved January 28, 2026, from [Link][7]

-

Ahmed, N., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. International Journal of PharmTech Research. [Link]

-

Al-Ghorbani, M., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega. [Link][8]

-

Staszowska-Karkut, M., & Materska, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

-

Google Patents. (n.d.). Method for synthesising glycolic acid. Retrieved January 28, 2026, from [9]

-

Ianni, F., et al. (2021). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules. [Link][10]

-

Vettorazzi, A., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences. [Link][11]

-

Nepali, K., Lee, H.-Y., & Liou, J.-P. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link][2][3]

-

Offermanns, S., et al. (2014). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology. [Link][1]

Sources

- 1. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 5. 2-(3-Methoxy-2-nitrophenyl)acetic Acid [benchchem.com]

- 6. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US9550715B2 - Method for synthesising glycolic acid - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Enantiomeric Properties of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Chiral Resolution, and Comparative Biological Evaluation of (R)- and (S)-3-Nitromandelic Acid

Abstract

Chirality is a fundamental principle in drug discovery and development, with enantiomers of a chiral drug often exhibiting distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the enantiomeric properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a derivative of mandelic acid. While specific experimental data for this particular compound is limited in publicly available literature, this guide synthesizes established methodologies for the synthesis, chiral separation, and characterization of analogous mandelic acid derivatives. It aims to provide researchers, scientists, and drug development professionals with a robust framework for investigating the enantiomeric properties of this and similar chiral molecules. The guide details protocols for racemic synthesis, diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines methodologies for the comparative evaluation of the physicochemical and biological properties of the individual enantiomers, including antimicrobial and cytotoxic activities.

Introduction: The Significance of Chirality in Drug Action

Mandelic acid and its derivatives are a versatile class of molecules with a broad spectrum of biological activities, including antimicrobial and antifungal properties.[1][2][3] The presence of a stereocenter at the α-carbon imparts chirality to these molecules, leading to the existence of enantiomeric pairs. It is a well-established principle in pharmacology that the three-dimensional arrangement of a molecule is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral. Consequently, the individual enantiomers of a chiral drug can exhibit significant differences in their therapeutic effects and toxicity.[4]

This guide focuses on 2-Hydroxy-2-(3-nitrophenyl)acetic acid, also known as 3-nitromandelic acid. The introduction of a nitro group to the phenyl ring can modulate the electronic properties of the molecule, potentially influencing its biological activity.[5] Understanding the distinct properties of the (R)- and (S)-enantiomers of this compound is therefore crucial for any drug development program.

I. Synthesis of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid

The synthesis of the racemic mixture is the initial step before chiral resolution. A common and effective method for the synthesis of mandelic acid derivatives is the condensation of the corresponding benzaldehyde with a cyanide source to form a cyanohydrin, followed by hydrolysis.

Protocol 1: Synthesis of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid

Materials:

-

3-Nitrobenzaldehyde

-

Sodium cyanide (or potassium cyanide)

-

Sodium bisulfite

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium hydroxide

Procedure:

-

Cyanohydrin Formation:

-

In a well-ventilated fume hood, dissolve 3-nitrobenzaldehyde in a suitable solvent such as ethanol.

-

Slowly add a solution of sodium cyanide in water to the aldehyde solution at a low temperature (0-5 °C) while stirring. The reaction is typically facilitated by the presence of a weak acid or a bisulfite adduct.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Hydrolysis:

-

Once the cyanohydrin formation is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture under reflux to hydrolyze the nitrile group to a carboxylic acid. This step should be performed with extreme caution due to the evolution of hydrogen cyanide gas.

-

After hydrolysis is complete (as monitored by TLC), cool the reaction mixture to room temperature.

-

-

Extraction and Purification:

-

Extract the aqueous solution with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane).

-

Caption: Synthesis of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid.

II. Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step. Several methods can be employed, with the choice depending on the specific properties of the compound and the desired scale of separation.

A. Diastereomeric Salt Crystallization

This classical method involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts.[6] Due to their different physical properties, these salts can often be separated by fractional crystallization.

Materials:

-

Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid

-

(R)-(+)-α-Methylbenzylamine or (S)-(-)-α-Methylbenzylamine

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Diethyl ether

Procedure:

-

Salt Formation:

-

Dissolve the racemic acid in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of the chiral amine (e.g., (R)-(+)-α-methylbenzylamine) in methanol.

-

Slowly add the amine solution to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

-

Fractional Crystallization:

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

The purity of the diastereomeric salt can be improved by recrystallization.

-

The mother liquor contains the more soluble diastereomeric salt.

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water and acidify with 1 M HCl to a pH of approximately 1-2.

-

Extract the liberated enantiomerically enriched acid with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the enantiopure acid.

-

The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.

-

Caption: Workflow for diastereomeric salt crystallization.

B. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture.[7][8]

Materials:

-

Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid

-

Immobilized Lipase (e.g., Novozym 435)

-

An alcohol (e.g., benzyl alcohol)

-

Anhydrous organic solvent (e.g., toluene)

-

Molecular sieves

Procedure:

-

Esterification:

-

To a solution of the racemic acid and the alcohol in the organic solvent, add the immobilized lipase and molecular sieves (to remove water produced during the reaction).

-

Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester.

-

-

Separation:

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the ester product.

-

Filter off the immobilized enzyme (which can often be reused).

-

Separate the unreacted acid from the ester product using column chromatography or by extraction with an aqueous base.

-

-

Hydrolysis of the Ester:

-

The enantiomerically enriched ester can be hydrolyzed back to the corresponding acid using standard methods (e.g., acid or base-catalyzed hydrolysis).

-

C. Preparative Chiral HPLC

For smaller scale separations or when other methods are not effective, preparative chiral HPLC is a powerful technique.[9]

Instrumentation:

-

Preparative HPLC system with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

-

UV detector.

Procedure:

-

Method Development:

-

Develop an analytical scale chiral HPLC method to achieve baseline separation of the enantiomers. This involves screening different chiral columns and mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier like trifluoroacetic acid).

-

-

Scale-Up:

-

Scale up the optimized analytical method to a preparative scale by increasing the column diameter and flow rate.

-

Inject the racemic mixture onto the preparative column.

-

-

Fraction Collection:

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

-

Solvent Removal:

-

Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

-

III. Characterization of Enantiomers

Once separated, the enantiomers must be thoroughly characterized to confirm their purity and determine their specific properties.

A. Physicochemical Properties

| Property | (R)-Enantiomer | (S)-Enantiomer | Method |

| Melting Point (°C) | Data not available | Data not available | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Specific Rotation ([(\alpha)]D) | Data not available | Data not available | Polarimetry |

| Solubility | Data not available | Data not available | Shake-flask method in various solvents |

Specific Rotation: The specific rotation is a key characteristic of a chiral molecule and is measured using a polarimeter.[10] The enantiomers will have equal and opposite specific rotations. The enantiomeric excess (ee) of a mixture can be calculated using the formula: ee (%) = (observed specific rotation / specific rotation of pure enantiomer) x 100.[11][12]

B. Spectroscopic and Crystallographic Analysis

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for characterizing chiral molecules and can provide information about their absolute configuration.

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.

IV. Comparative Biological Activity

The primary motivation for resolving enantiomers is often the difference in their biological activity.

A. Antimicrobial and Antifungal Activity

Mandelic acid and its derivatives are known for their antimicrobial properties.[2][3] The individual enantiomers of 2-Hydroxy-2-(3-nitrophenyl)acetic acid should be tested against a panel of relevant bacterial and fungal strains.

Procedure:

-

Prepare serial dilutions of each enantiomer in a suitable growth medium.

-

Inoculate the dilutions with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the cultures under appropriate conditions.

-

The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

B. Cytotoxicity

It is essential to assess the cytotoxic potential of each enantiomer, as one may be more toxic than the other.[4]

Procedure:

-

Culture a suitable cell line (e.g., a human cell line relevant to the potential therapeutic application) in a 96-well plate.

-

Treat the cells with various concentrations of each enantiomer.

-

After an appropriate incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Living cells will reduce the MTT to a purple formazan product.

-

Dissolve the formazan crystals and measure the absorbance at a specific wavelength.

-

The cell viability can be calculated relative to untreated control cells.

Caption: Workflow for the comparative biological evaluation of enantiomers.

Conclusion

This technical guide provides a comprehensive framework for the investigation of the enantiomeric properties of 2-Hydroxy-2-(3-nitrophenyl)acetic acid. While specific experimental data for this compound remains to be published, the methodologies outlined for synthesis, chiral resolution, and biological characterization are based on well-established principles and practices in the field of stereochemistry and drug development. By following these protocols, researchers can systematically elucidate the distinct properties of the (R)- and (S)-enantiomers, paving the way for a deeper understanding of their structure-activity relationships and potential therapeutic applications. The generation of such data is crucial for making informed decisions in the drug discovery and development process.

References

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PubMed Central. [Link]

-

Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). PubMed. [Link]

-

(-)-Mandelic acid | C8H8O3 | CID 11914. (n.d.). PubChem. [Link]

-

Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (n.d.). ResearchGate. [Link]

-

Resolution of a Racemic Mixture. (n.d.). Science Learning Center. [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI. [Link]

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

-

Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. (n.d.). ResearchGate. [Link]

-

3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. (n.d.). PubMed Central. [Link]

-

(+) mandelic acid has a specific rotation of 158^(@) What would be the observed specific rotation of a mixture of 25% (-) mandelic acid and 75% (+) mandelic acid ?. (n.d.). Allen. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

-

Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. (2023). PubMed. [Link]

-

Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. (n.d.). pubs.acs.org. [Link]

-

Enzymatic kinetic resolution in flow for chiral mandelic acids. (n.d.). ResearchGate. [Link]

-

Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). scielo.br. [Link]

-

Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. (2025). Filo. [Link]

-

Kinetic resolution of racemic mandelic acid esters by N,N'-dioxide-scandium-complex-catalyzed enantiomer-selective acylation. (2014). PubMed. [Link]

-

Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. (2023). MDPI. [Link]

-

Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. (n.d.). ScienceDirect. [Link]

-

The cytotoxicity study of praziquantel enantiomers. (2016). PubMed. [Link]

-

Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. (2022). Frontiers. [Link]

-

(+)-Mandelic acid has a specific rotation of +158. What would be .... (n.d.). Pearson. [Link]

-

p-Nitromandelic Acid Linked Peptide Synthesis. (n.d.). ResearchGate. [Link]

-

Antibacterial activity of usnic acid enantiomers. (n.d.). ResearchGate. [Link]

-

mandelic acid enantiomers: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2025). MDPI. [Link]

-

(+)-Mandelic acid has a specific rotation of +158. What would be .... (n.d.). Pearson. [Link]

-

Non-Alcohol Hand Sanitiser Gels with Mandelic Acid and Essential Oils. (2023). PubMed Central. [Link]

-

Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents. (n.d.). ResearchGate. [https://www.researchgate.net/publication/231178699_Solubility_of_Mandelic_Acid_Enantiomers_and_Their_Mixtures_in_Three_Chiral_Solvents]([Link]_ Mixtures_in_Three_Chiral_Solvents)

-

Specific rotation. (n.d.). Wikipedia. [Link]

-

-

Mandelic acid has a specific rotation of + 158o class 11 chemistry CBSE. (n.d.). Vedantu. [Link]

-

-

[FREE] A sample of natural mandelic acid has a specific rotation of. (2023). Brainly. [Link]

Sources

- 1. Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The cytotoxicity study of praziquantel enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic resolution of racemic mandelic acid esters by N,N'-dioxide-scandium-complex-catalyzed enantiomer-selective acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Specific rotation - Wikipedia [en.wikipedia.org]

- 11. (+) mandelic acid has a specific rotation of `158^(@)` What would be the observed specific rotation of a mixture of 25% (-) mandelic acid and 75% (+) mandelic acid ? [allen.in]

- 12. Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. [askfilo.com]

A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure 2-Hydroxy-2-(3-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure α-hydroxy acids are of paramount importance in the pharmaceutical industry, serving as crucial chiral building blocks for the synthesis of a wide array of bioactive molecules. Among these, 2-Hydroxy-2-(3-nitrophenyl)acetic acid, a substituted mandelic acid derivative, presents a valuable scaffold due to its combination of a chiral hydroxyl acid moiety and a synthetically versatile nitrophenyl group. The nitro group can be readily transformed into other functional groups, such as amines, allowing for further molecular elaboration. The stereochemistry at the α-position is often critical for the biological activity and pharmacological profile of the final drug substance.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the principal strategies for obtaining enantiomerically pure 2-Hydroxy-2-(3-nitrophenyl)acetic acid. We will delve into the synthesis of the racemic precursor and explore various methodologies for achieving enantiomeric purity, including enzymatic kinetic resolution, asymmetric synthesis, classical diastereomeric resolution, and preparative chiral chromatography. The underlying principles, detailed experimental protocols, and a comparative analysis of these techniques will be presented to empower scientists in selecting and implementing the most suitable approach for their specific needs.

I. Synthesis of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid

The synthesis of the racemic starting material is a crucial first step for several of the resolution techniques discussed later. A common and efficient route begins with the commercially available 3-nitrobenzaldehyde, proceeding through a cyanohydrin formation followed by hydrolysis.

Workflow for Racemic Synthesis

Caption: Synthesis of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid.

Experimental Protocol: Synthesis of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid

Step 1: Cyanohydrin Formation

-

In a well-ventilated fume hood, dissolve 3-nitrobenzaldehyde (1 equivalent) in dichloromethane (DCM).

-

Prepare an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 equivalents). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. Acidic conditions will generate toxic HCN gas.

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 equivalents), to the biphasic mixture.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, carefully separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to the Carboxylic Acid

-

To the crude cyanohydrin from the previous step, add concentrated hydrochloric acid.

-

Heat the mixture to reflux. The hydrolysis of the nitrile to the carboxylic acid can be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the desired product as a solid.

II. Enzymatic Kinetic Resolution of Racemic 2-Hydroxy-2-(3-nitrophenyl)acetic Acid

Enzymatic kinetic resolution is a powerful and green methodology for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For α-hydroxy acids, this is often achieved through the enantioselective hydrolysis of their corresponding esters.

Principle of Lipase-Catalyzed Kinetic Resolution

A racemic mixture of the methyl or ethyl ester of 2-Hydroxy-2-(3-nitrophenyl)acetic acid is subjected to hydrolysis in the presence of a lipase. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains largely unreacted. The resulting mixture of the enantiomerically enriched acid and the unreacted ester can then be separated by standard chemical techniques, such as acid-base extraction.

Workflow for Enzymatic Kinetic Resolution

Caption: Lipase-catalyzed kinetic resolution workflow.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Esterification of Racemic Acid: Prepare the methyl or ethyl ester of racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid using standard procedures (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of sulfuric acid).

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester in a biphasic system of a phosphate buffer (e.g., pH 7) and an organic solvent like toluene or MTBE.

-

Add a lipase, such as immobilized Candida antarctica lipase B (CAL-B, Novozym® 435), to the mixture.

-

Stir the reaction at a controlled temperature (typically 30-40 °C).

-

Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess (ee) of both the remaining ester and the formed acid by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

-

-

Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with an organic solvent to recover any dissolved ester.

-

Acidify the aqueous layer (e.g., with 1M HCl to pH 2) and extract the enantiomerically enriched carboxylic acid with an organic solvent.

-

The unreacted ester can be recovered from the combined organic layers.

-

-

Hydrolysis of the Remaining Ester: The enantiomerically enriched ester can be hydrolyzed under basic or acidic conditions to obtain the other enantiomer of the carboxylic acid.

Representative Data for Lipase-Catalyzed Resolution of Mandelic Acid Analogs

| Enzyme | Substrate | Conversion (%) | ee of Product Acid (%) | ee of Unreacted Ester (%) | Reference |

| Candida antarctica Lipase B | Ethyl 3-arylalkanoate | ~50 | >98 | >99 | [1] |

| Alcaligenes spp. Lipase | Ethyl 3-arylalkanoate | 50 | 97 | 98 | [2] |

| Burkholderia cepacia Lipase | Racemic O-decanoate | ~50 | ≥94 | ≥94 | [3] |

III. Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the enantiomerically pure target molecule, avoiding the 50% theoretical yield limitation of classical kinetic resolution. A prominent strategy is the asymmetric reduction of a prochiral ketone precursor.

Principle of Asymmetric Reduction

The α-keto acid, 2-oxo-2-(3-nitrophenyl)acetic acid, can be synthesized by oxidation of the racemic 2-Hydroxy-2-(3-nitrophenyl)acetic acid. This prochiral ketone is then subjected to asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst. The chiral catalyst, typically a transition metal complex with a chiral ligand, facilitates the delivery of a hydride to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the desired α-hydroxy acid.

Workflow for Asymmetric Reduction

Sources

An In-depth Technical Guide to 2-Hydroxy-2-(3-nitrophenyl)acetic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-(3-nitrophenyl)acetic acid, a substituted derivative of mandelic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a chiral hydroxyl group, a carboxylic acid moiety, and a nitro-substituted aromatic ring, suggest a wide range of potential applications, from serving as a versatile building block in organic synthesis to exhibiting unique biological activities. This technical guide provides a comprehensive overview of 2-hydroxy-2-(3-nitrophenyl)acetic acid, including a detailed proposed synthesis pathway, in-depth characterization analysis with predicted spectroscopic data, and an exploration of its potential as a bioactive agent. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel aromatic compounds.

Introduction: The Significance of Substituted Mandelic Acids

Mandelic acid and its derivatives have long been recognized for their broad utility across various scientific disciplines. As alpha-hydroxy acids, they are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics and antiviral agents.[1] The presence of a chiral center at the alpha-carbon makes them valuable precursors in asymmetric synthesis, allowing for the stereoselective construction of complex molecules.[1] Furthermore, the aromatic ring of mandelic acid provides a scaffold that can be readily functionalized to modulate the molecule's physicochemical and biological properties.

The introduction of a nitro group onto the phenyl ring, as in the case of 2-hydroxy-2-(3-nitrophenyl)acetic acid, is anticipated to confer unique characteristics. Nitroaromatic compounds are known to play a crucial role in various biological processes and are a key component in a number of established therapeutic agents.[2] The electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid, the reactivity of the aromatic ring, and the molecule's overall electronic properties, potentially leading to novel biological activities. This guide will delve into the specifics of the 3-nitro substituted variant, providing a theoretical and practical framework for its synthesis, identification, and potential applications.

Synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic Acid: A Proposed Pathway

Proposed Synthetic Scheme:

Figure 1: Proposed two-step synthesis of 2-Hydroxy-2-(3-nitrophenyl)acetic acid from 3-nitrobenzaldehyde.

Step-by-Step Experimental Protocol (Proposed):

Part A: Synthesis of 3-Nitromandelonitrile (Intermediate)

-

Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Addition of 3-Nitrobenzaldehyde: A solution of 3-nitrobenzaldehyde in a suitable organic solvent (e.g., ethanol) is added dropwise to the cooled cyanide solution with vigorous stirring.

-

Acidification: After the addition is complete, the reaction mixture is slowly acidified with a dilute acid (e.g., hydrochloric acid) while maintaining the low temperature. This step is critical and must be performed with extreme caution due to the potential for the release of toxic hydrogen cyanide gas.

-

Extraction and Isolation: The resulting 3-nitromandelonitrile is extracted from the aqueous layer using an organic solvent such as ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin intermediate.

Part B: Hydrolysis to 2-Hydroxy-2-(3-nitrophenyl)acetic Acid (Final Product)

-

Acid Hydrolysis: The crude 3-nitromandelonitrile is refluxed with a strong acid, such as concentrated hydrochloric acid.[1] The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to afford pure 2-hydroxy-2-(3-nitrophenyl)acetic acid.

Causality Behind Experimental Choices:

-

Choice of Precursor: 3-nitrobenzaldehyde is the logical starting material as it already possesses the required nitro group at the desired position, simplifying the overall synthesis.

-

Cyanohydrin Formation: This is a classic and efficient method for the introduction of a one-carbon unit that can be subsequently hydrolyzed to a carboxylic acid.[3] The use of cyanide as a nucleophile is a well-established method for the synthesis of alpha-hydroxy acids from aldehydes.

-

Acid-Catalyzed Hydrolysis: Strong acid is necessary to hydrolyze the nitrile functional group to a carboxylic acid. Refluxing provides the necessary energy to drive the reaction to completion.

-

Purification by Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of any unreacted starting materials or byproducts.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized 2-hydroxy-2-(3-nitrophenyl)acetic acid would be confirmed through a combination of physical and spectroscopic methods.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 42164-79-4 | [4] |

| Molecular Formula | C₈H₇NO₅ | [4] |

| Molecular Weight | 197.14 g/mol | [4] |

| Appearance | Expected to be a solid | [4] |

| Purity | >97% (as per supplier) | [4] |

Predicted Spectroscopic Data:

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons (around 7.5-8.5 ppm): The protons on the 3-nitrophenyl ring will appear in this region. The exact chemical shifts and coupling patterns will be influenced by the positions of the nitro and the hydroxyacetic acid groups. We would expect complex splitting patterns (doublets, triplets, or multiplets).

-

Methine Proton (around 5.0-5.5 ppm): The proton on the carbon bearing the hydroxyl and carboxyl groups (-CH(OH)COOH) is expected to appear as a singlet or a doublet in this region.

-

Hydroxyl and Carboxyl Protons (variable, >10 ppm): The chemical shifts of the -OH and -COOH protons are highly dependent on the solvent and concentration and will likely appear as broad singlets at a downfield chemical shift.

13C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (around 170-180 ppm): The carboxylic acid carbon will be the most downfield signal.

-

Aromatic Carbons (around 120-150 ppm): The six carbons of the phenyl ring will appear in this region. The carbon attached to the nitro group will be significantly downfield.

-

Methine Carbon (around 70-80 ppm): The carbon atom of the -CH(OH)COOH group is expected in this range.

Mass Spectrometry (Predicted):

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (197.14) would be expected.

-

Fragmentation Pattern: Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (hydroxyl and carboxyl): A broad absorption band in the region of 2500-3300 cm-1.

-

C=O Stretch (carboxyl): A strong absorption band around 1700-1750 cm-1.

-

N-O Stretch (nitro group): Strong, characteristic absorption bands around 1530 cm-1 (asymmetric) and 1350 cm-1 (symmetric).

-

C-O Stretch (hydroxyl): An absorption band in the region of 1050-1250 cm-1.

Potential Applications in Research and Drug Development

The unique structural features of 2-hydroxy-2-(3-nitrophenyl)acetic acid suggest several promising avenues for its application in scientific research and drug development.

As a Chiral Building Block in Organic Synthesis:

The presence of a stereocenter makes this molecule a valuable chiral synthon. It can be used in the enantioselective synthesis of more complex molecules, particularly those with pharmaceutical applications where stereochemistry is critical for biological activity.

Potential Antimicrobial Activity:

Mandelic acid and its derivatives have demonstrated antimicrobial properties.[1] The introduction of a nitro group could potentially enhance this activity. Nitroaromatic compounds are known to have antimicrobial effects, and their mechanism of action often involves the reduction of the nitro group to reactive nitrogen species that can damage cellular components.[5] Therefore, 2-hydroxy-2-(3-nitrophenyl)acetic acid warrants investigation as a potential lead compound for the development of new antimicrobial agents.

Potential Anti-inflammatory Activity:

Several studies have reported the anti-inflammatory properties of aryl acetic acid derivatives.[5][6] The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The structural similarity of 2-hydroxy-2-(3-nitrophenyl)acetic acid to known anti-inflammatory agents suggests that it could also possess such activity. Further research, including in vitro and in vivo assays, would be necessary to validate this potential.

Workflow for Biological Screening:

Figure 2: A proposed workflow for the initial biological screening of 2-Hydroxy-2-(3-nitrophenyl)acetic acid.

Conclusion and Future Directions

2-Hydroxy-2-(3-nitrophenyl)acetic acid is a molecule with significant untapped potential. While its synthesis and characterization are not yet extensively documented in the scientific literature, established chemical principles allow for the confident prediction of a viable synthetic route and its key spectroscopic features. The presence of the nitro group on the mandelic acid scaffold strongly suggests that this compound could exhibit interesting biological activities, particularly as an antimicrobial or anti-inflammatory agent.

Future research should focus on the practical execution of the proposed synthesis and the thorough experimental characterization of the resulting compound. Subsequent biological screening is highly warranted to explore its therapeutic potential. The findings from such studies could pave the way for the development of new pharmaceuticals and provide valuable insights into the structure-activity relationships of substituted mandelic acids.

References

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). PubMed Central. Retrieved from [Link]

-

Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic and Aryl-hydroxamic Acids. (2025). ResearchGate. Retrieved from [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI. Retrieved from [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. Retrieved from [Link]

-

(2-Nitrophenyl)acetic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (n.d.). PubMed. Retrieved from [Link]

-

Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2026). MDPI. Retrieved from [Link]

- CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).

- Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents. (n.d.).

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. (n.d.). PubMed. Retrieved from [Link]

- CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)) - Google Patents. (n.d.).

-

Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain. (2005). ResearchGate. Retrieved from [Link]

-

Synthesis of Mandelic Acid. (n.d.). Scribd. Retrieved from [Link]

-

Making 3-nitrophthalic Acid (Luminol Precursor). (2016). YouTube. Retrieved from [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI. Retrieved from [Link]

- EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents. (n.d.).

-

(2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970. (n.d.). PubChem. Retrieved from [Link]

- CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents. (n.d.).

-

Synthesis of mandelic acid from benzaldehyde. (2012). Chemistry Stack Exchange. Retrieved from [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). MDPI. Retrieved from [Link]

-

3-Nitrophthalic acid | C8H5NO6 | CID 69043. (n.d.). PubChem. Retrieved from [Link]

-

Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. (2024). Juniper Publishers. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2015). PubMed. Retrieved from [Link]

-

Search Results - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 3-Nitrophthalic acid | C8H5NO6 | CID 69043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Two spectrophotometric methods for the determination of azithromycin and roxithromycin in pharmaceutical preparations | European Journal of Chemistry [eurjchem.com]

- 4. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process [mdpi.com]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Characterization of 2-Hydroxy-2-(3-nitrophenyl)acetic acid

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize the molecular structure of 2-Hydroxy-2-(3-nitrophenyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific principles and data interpretation strategies essential for comprehensive analysis.

Introduction

2-Hydroxy-2-(3-nitrophenyl)acetic acid is a molecule of significant interest in organic synthesis and pharmaceutical research. Its structure, featuring a chiral center, a carboxylic acid, a hydroxyl group, and a nitro-substituted aromatic ring, presents a rich landscape for spectroscopic investigation. Understanding the precise arrangement of these functional groups is paramount for its application and further development. This guide will walk you through the core spectroscopic methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.